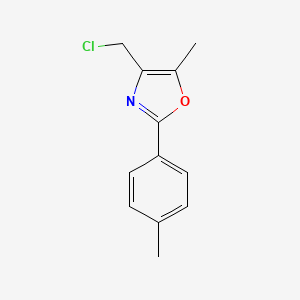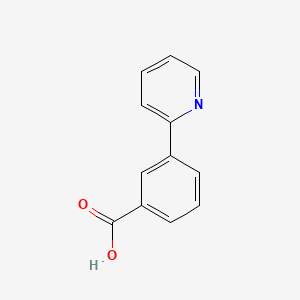
3-(Pyridin-2-yl)benzoic acid
Übersicht
Beschreibung
“3-(Pyridin-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-2-yl)benzoic acid” has been reported in the literature . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported the synthesis of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)benzoic acid” is characterized by the presence of a pyridine ring attached to a benzoic acid group . The compound’s crystal structure is not explicitly mentioned in the retrieved sources.
Chemical Reactions Analysis
The compound “3-(Pyridin-2-yl)benzoic acid” can participate in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks . These frameworks were formed by reacting “3-(Pyridin-2-yl)benzoic acid” with metal nitrates under hydrothermal conditions .
Physical And Chemical Properties Analysis
“3-(Pyridin-2-yl)benzoic acid” has a melting point of 207°C and a boiling point of 409°C at 760 mmHg . The compound is solid at room temperature . The flash point is 201.1°C .
Wissenschaftliche Forschungsanwendungen
Luminescence and Magnetism in Coordination Complexes
3-(Pyridin-2-yl)benzoic acid has been used in the synthesis of lanthanide coordination polymers. These compounds exhibit notable luminescent and magnetic properties. For example, polymers synthesized under hydrothermal conditions with lanthanide nitrate hexahydrate have shown characteristic red and green luminescence of Eu3+ and Tb3+ ions. Magnetic analysis indicates antiferromagnetic characteristics in some of these complexes (Hou et al., 2013).
Metal-Organic Frameworks (MOFs)
3-(Pyridin-2-yl)benzoic acid is instrumental in the development of Metal-Organic Frameworks (MOFs). These frameworks are formed under various conditions and exhibit unique net topologies and properties. For instance, reactions with different metal salts afford MOFs with new types of connected net topologies, such as the Schlafli symbol of (3.4.5)(32.44.55.62.72) (Jiang et al., 2009).
Synthesis and Study of Triorganostannyl Esters
Research also includes the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids substituted with 3- and 4-pyridinylimino. These esters show promise in understanding photophysical properties of metal centers and intermolecular interactions of ligands (Tzimopoulos et al., 2010).
Catalysis and Hydrogenation
The compound is used in catalytic transfer hydrogenation processes. Notably, its reactions with certain metal complexes have been effective in the hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This approach is significant for its pH-independent catalytic efficiency (Prakash et al., 2014).
Fluorescent Emission and Magnetic Properties in Coordination Polymers
3-(Pyridin-2-yl)benzoic acid is crucial in forming coordination polymers with distinct fluorescent emission and magnetic properties. Different metal nitrates react under hydrothermal conditions to yield polymers with varied one-dimensional arrays and unique fluorescent and magnetic characteristics (Zhong et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFQXMHMRTLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408908 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)benzoic acid | |
CAS RN |
4467-07-6 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4467-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
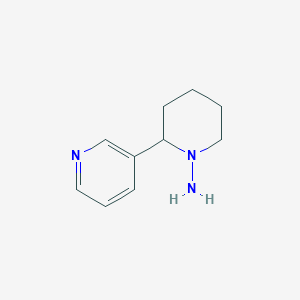
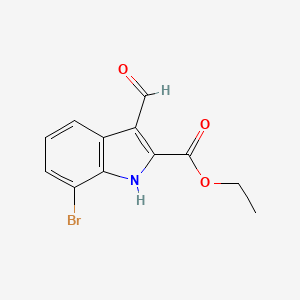
![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
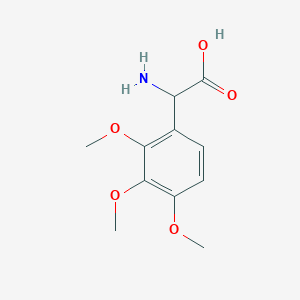
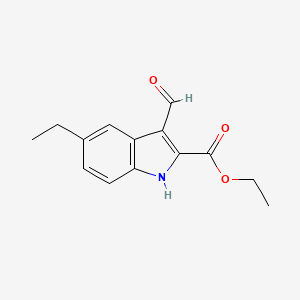
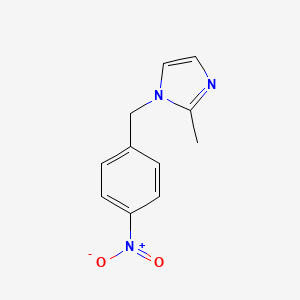
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)
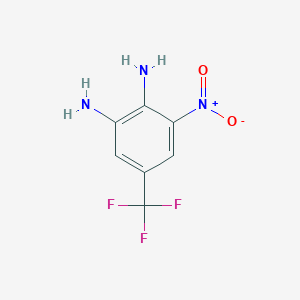
![2-[[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366217.png)
